molecular formula C9H6INOS B13676229 1-(2-Iodobenzo[d]thiazol-5-yl)ethanone

1-(2-Iodobenzo[d]thiazol-5-yl)ethanone

Cat. No.: B13676229
M. Wt: 303.12 g/mol
InChI Key: BJYRGBIFIOUXFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Iodobenzo[d]thiazol-5-yl)ethanone is a benzothiazole derivative characterized by an acetyl group at position 5 and an iodine substituent at position 2 of the benzothiazole ring. The iodine atom in the target compound likely enhances its electronic and steric properties, making it a candidate for use in anticancer, antimicrobial, or anti-inflammatory agents.

Properties

Molecular Formula

C9H6INOS

Molecular Weight

303.12 g/mol

IUPAC Name

1-(2-iodo-1,3-benzothiazol-5-yl)ethanone

InChI

InChI=1S/C9H6INOS/c1-5(12)6-2-3-8-7(4-6)11-9(10)13-8/h2-4H,1H3

InChI Key

BJYRGBIFIOUXFA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC(=N2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Iodobenzo[d]thiazol-5-yl)ethanone typically involves the iodination of benzo[d]thiazole derivatives. One common method includes the reaction of benzo[d]thiazole with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Iodobenzo[d]thiazol-5-yl)ethanone can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzo[d]thiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

1-(2-Iodobenzo[d]thiazol-5-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Iodobenzo[d]thiazol-5-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The iodine atom can play a crucial role in its binding affinity and specificity, influencing the compound’s overall activity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key analogs differ in substituents on the benzothiazole/thiazole ring, which influence reactivity, solubility, and biological interactions. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of 1-(2-Iodobenzo[d]thiazol-5-yl)ethanone and Analogs
Compound Name Substituents (Position) Biological Activity Key Findings Reference
This compound I (2), COCH3 (5) Not explicitly reported Iodine may enhance electrophilicity and EGFR binding (inferred from analogs). N/A
1-(4-Methyl-2-(tosylamino)thiazol-5-yl)ethanone CH3 (4), TsNH (2) Intermediate in heterocyclic synthesis Tosylamino group introduces steric bulk, reducing reactivity compared to iodine.
1-(2-(Methylamino)thiazol-5-yl)ethanone NHCH3 (2) Anticancer (kinase inhibition) Methylamino improves solubility; moderate activity against HCT-116 cells.
1-(4-Methyl-2-(phenylamino)thiazol-5-yl)ethanone PhNH (2), CH3 (4) Not explicitly reported Phenylamino enables π-π interactions; potential for kinase inhibition.
1-(4-Methyl-2-(hydrazinyl)thiazol-5-yl)ethanone NHNH2 (2), CH3 (4) Anticancer (A549 lung cancer) IC50 values comparable to doxorubicin; hydrazinyl aids in EGFR binding.
1-(2-Methylthiazol-5-yl)ethanone CH3 (2) Synthetic intermediate Simpler structure; lower biological activity due to reduced aromaticity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.